molecular formula C23H14Cl4N6O2S B12389304 (E)-1-(3,4-dichlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-[[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanimine

(E)-1-(3,4-dichlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-[[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanimine

Cat. No.: B12389304
M. Wt: 580.3 g/mol
InChI Key: NQOSEZWVQHNTIM-KCZNCSAUSA-N
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Description

(E)-1-(3,4-dichlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-[[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanimine is a complex organic compound characterized by its unique structure, which includes dichlorophenyl groups, a triazole ring, and a nitrophenyl group

Preparation Methods

The synthesis of (E)-1-(3,4-dichlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-[[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanimine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the dichlorophenylmethylideneamino intermediate: This step involves the reaction of 3,4-dichlorobenzaldehyde with an amine to form the imine intermediate.

    Introduction of the triazole ring: The intermediate is then reacted with a triazole derivative under specific conditions to introduce the triazole ring.

    Final coupling reaction: The nitrophenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

(E)-1-(3,4-dichlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-[[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanimine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(E)-1-(3,4-dichlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-[[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanimine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-1-(3,4-dichlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-[[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and nitrophenyl group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

When compared to similar compounds, (E)-1-(3,4-dichlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-[[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanimine stands out due to its unique combination of functional groups. Similar compounds include:

    (E)-1-(3,4-dichlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanimine: This compound has a methyl group instead of a nitro group, which affects its reactivity and biological activity.

    (E)-1-(3,4-dichlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanimine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H14Cl4N6O2S

Molecular Weight

580.3 g/mol

IUPAC Name

(E)-1-(3,4-dichlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-[[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanimine

InChI

InChI=1S/C23H14Cl4N6O2S/c24-17-7-1-13(9-19(17)26)11-28-30-21(15-4-8-18(25)20(27)10-15)12-36-23-29-22(31-32-23)14-2-5-16(6-3-14)33(34)35/h1-11H,12H2,(H,29,31,32)/b28-11+,30-21-

InChI Key

NQOSEZWVQHNTIM-KCZNCSAUSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=NC(=NN2)SC/C(=N/N=C/C3=CC(=C(C=C3)Cl)Cl)/C4=CC(=C(C=C4)Cl)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NN2)SCC(=NN=CC3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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